molecular formula C18H28N6O3 B2993194 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide CAS No. 313470-19-8

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide

Cat. No.: B2993194
CAS No.: 313470-19-8
M. Wt: 376.461
InChI Key: CHWOZONZPVNRJQ-UHFFFAOYSA-N
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Description

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide is a complex organic compound with the molecular formula C18H28N6O3 and a molecular weight of 376.461 g/mol. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the purine derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-thioxo-2,3,6,7,8,9-hexahydro-1H-purin-1-yl]acetamide
  • 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-(1-piperidinyl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide

Uniqueness

What sets 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide apart from similar compounds is its specific substitution pattern on the purine ring, which can lead to unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O3/c1-12(2)7-10-23-14-15(20-17(23)22-8-5-4-6-9-22)21(3)18(27)24(16(14)26)11-13(19)25/h12H,4-11H2,1-3H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWOZONZPVNRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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